5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride
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Overview
Description
5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds .
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases .
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying various biological processes and pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-benzoxazol-2-amine: Lacks the chlorine substituent at the 7-position.
7-chloro-1,3-benzoxazol-2-amine: Lacks the bromine substituent at the 5-position.
5-chloro-1,3-benzoxazol-2-amine: Lacks the bromine substituent at the 7-position.
Uniqueness
5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the benzoxazole ring. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
1423025-62-0 |
---|---|
Molecular Formula |
C7H5BrCl2N2O |
Molecular Weight |
283.9 |
Purity |
95 |
Origin of Product |
United States |
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